molecular formula C20H21N5O3 B7707573 3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole

3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole

Cat. No.: B7707573
M. Wt: 379.4 g/mol
InChI Key: LHDGWVATEWHWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and alter the expression of genes involved in cellular processes such as apoptosis and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for imaging biological systems. However, one limitation is that the compound can be difficult to synthesize and may have limited stability under certain conditions.

Future Directions

There are many potential future directions for research involving 3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods that can improve the yield and stability of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential biological activity of the compound. Finally, there is potential for the use of this compound in a variety of scientific research applications, including drug discovery and imaging.

Synthesis Methods

The synthesis of 3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole has been achieved through a variety of methods. One common approach involves the reaction of 3-nitro-4-(4-phenylpiperazin-1-yl)aniline with ethyl chloroacetate, followed by cyclization with hydrazine hydrate. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-ethyl-5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-1,2,4-oxadiazole has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for imaging biological systems. This compound has been shown to exhibit fluorescence properties that make it useful for imaging cellular structures and processes.

Properties

IUPAC Name

3-ethyl-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-2-19-21-20(28-22-19)15-8-9-17(18(14-15)25(26)27)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDGWVATEWHWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.